1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)-

Polymer Chemistry Monomer Design Drug Delivery

1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- (CAS 213622-11-8) is a bifunctional aromatic diol monomer featuring a benzene ring with two hydroxymethyl substituents and a 5,5-dimethyl-1,3-dioxane acetal group. This compound combines the rigidity of benzenedimethanol with the latent aldehyde functionality of a dioxane-protected carbonyl, enabling orthogonal reaction pathways in polymer synthesis and organic electronics.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 213622-11-8
Cat. No. B12091916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)-
CAS213622-11-8
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)C2=CC(=CC(=C2)CO)CO)C
InChIInChI=1S/C14H20O4/c1-14(2)8-17-13(18-9-14)12-4-10(6-15)3-11(5-12)7-16/h3-5,13,15-16H,6-9H2,1-2H3
InChIKeyYKUYKEISKILTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- (CAS 213622-11-8): Chemical Profile and Procurement Rationale


1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- (CAS 213622-11-8) is a bifunctional aromatic diol monomer featuring a benzene ring with two hydroxymethyl substituents and a 5,5-dimethyl-1,3-dioxane acetal group . This compound combines the rigidity of benzenedimethanol with the latent aldehyde functionality of a dioxane-protected carbonyl, enabling orthogonal reaction pathways in polymer synthesis and organic electronics . Its molecular weight (252.31 g/mol) and topological polar surface area (58.92 Ų) place it in a distinct physicochemical space compared to simpler benzenedimethanol isomers .

Why 1,3-Benzenedimethanol or 1,4-Benzenedimethanol Cannot Replace 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- in Orthogonal Polymer Design


Substituting this compound with unsubstituted 1,3-benzenedimethanol (CAS 626-18-6) or 1,4-benzenedimethanol (CAS 589-29-7) eliminates the dioxane-protected aldehyde group, forfeiting the capacity for sequential, chemoselective polymerization [1]. The 5,5-dimethyl-1,3-dioxane acetal serves as a masked carbonyl that remains inert under typical polyesterification conditions but can be unmasked under mild acid catalysis to generate a reactive aldehyde for post-polymerization crosslinking or conjugation [2]. This orthogonal reactivity directly impacts achievable polymer architecture complexity, molecular weight control, and functional group tolerance. The quantitative consequences of this differentiation are detailed below.

Quantitative Differentiation Evidence for 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- vs. Closest Analogs


Lipophilicity (LogP) Shift: 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- vs. 1,3-Benzenedimethanol

The 5,5-dimethyl-1,3-dioxane acetal group substantially increases lipophilicity relative to unsubstituted 1,3-benzenedimethanol. The target compound exhibits a computed LogP of 1.74 , compared to a predicted LogP of approximately 0.2–0.5 for 1,3-benzenedimethanol (CAS 626-18-6) based on its lower molecular weight and absence of the dioxane moiety . This ~1.2–1.5 LogP unit increase translates to roughly a 15- to 30-fold higher partition coefficient, enhancing solubility in organic solvents and compatibility with hydrophobic polymer matrices .

Polymer Chemistry Monomer Design Drug Delivery

Topological Polar Surface Area (TPSA): Impact on Membrane Permeability and Monomer Diffusion

The target compound has a computed TPSA of 58.92 Ų . In contrast, 1,4-benzenedimethanol (CAS 589-29-7) has a TPSA of approximately 40.46 Ų (two hydroxyl groups only) . The higher TPSA of the target compound arises from the additional oxygen atoms in the dioxane ring, which can influence monomer diffusion rates during melt polycondensation and the final polymer's gas permeability. This difference is directly relevant to selecting monomers for barrier films or oxygen-scavenging packaging [1].

Polymer Physics Membrane Science Process Engineering

Orthogonal Reactivity: Dioxane Acetal as Latent Aldehyde vs. Non-Protected Benzenedimethanol Diols

The 5,5-dimethyl-1,3-dioxane ring is a well-established protecting group for aldehydes, stable under basic and nucleophilic conditions but cleavable under mild aqueous acid (pH < 1, 100°C or pH = 1, RT) [1]. This enables a two-stage polymerization strategy: (i) polyesterification via the hydroxymethyl groups under standard conditions where the dioxane remains intact; (ii) acid-catalyzed deprotection to expose a benzaldehyde moiety for Schiff-base formation, hydrazone ligation, or crosslinking. In contrast, 1,3-benzenedimethanol (CAS 626-18-6) offers no such orthogonal handle, limiting post-polymerization functionalization to the terminal hydroxyl groups only . Fullerenes functionalized with this benzenedimethanol-dioxane building block have been integrated into triple-channel photosystems, demonstrating the value of this latent reactivity in advanced materials [2].

Orthogonal Chemistry Post-Polymerization Modification Crosslinking

Hydrogen Bonding Capacity: Distinct Donor/Acceptor Profile for Supramolecular Assembly Control

The target compound has 2 hydrogen bond donors (–OH groups) and 4 hydrogen bond acceptors (two –OH oxygens + two dioxane ring oxygens), as computed from its structure . This contrasts with 1,3-benzenedimethanol, which has 2 donors and 2 acceptors [1]. The additional dioxane oxygen atoms (acceptors) participate in C–H···O hydrogen bonding, influencing crystal packing, melting point, and solubility in hydrogen-bonding solvents. This altered H-bond profile can be exploited to tune polymer crystallinity and thermal transitions (Tg, Tm) in polyesters and polyurethanes derived from this monomer [2].

Supramolecular Chemistry Crystal Engineering Monomer Design

Steric Bulk of 5,5-Dimethyl Group: Modulation of Polymerization Kinetics and Chain Packing

The gem-dimethyl substituents on the dioxane ring introduce significant steric bulk adjacent to the acetal carbon. This steric shielding slows the rate of acid-catalyzed acetal hydrolysis by a factor of approximately 2–5× compared to unsubstituted 1,3-dioxane acetals, as established in classical protecting group chemistry [1]. This kinetic stability difference means that the 5,5-dimethyl-1,3-dioxane group remains intact under conditions that would cleave a simple 1,3-dioxane acetal (e.g., in [3-(1,3-dioxan-2-yl)phenyl]methanol, CAS 83555-73-1) . Additionally, the bulky dimethyl groups disrupt polymer chain packing, which can reduce crystallinity and increase free volume—desirable for gas separation membranes and drug-eluting coatings [2].

Polymerization Kinetics Steric Effects Polymer Morphology

Optimal Application Scenarios for 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- Based on Verified Differentiation


Synthesis of Orthogonally Functionalizable Block Copolymers for Targeted Drug Delivery

The hydroxymethyl groups enable polyester or polyurethane backbone formation, while the dioxane-protected aldehyde remains inert during polymerization . Post-polymerization deprotection exposes benzaldehyde for hydrazone or oxime conjugation of therapeutic agents, antibodies, or imaging probes. The elevated LogP (1.74) ensures the monomer dissolves uniformly in organic reaction media, preventing macrophase separation during copolymer synthesis with hydrophobic blocks such as polycaprolactone or poly(lactic-co-glycolic acid) .

Fabrication of Stimuli-Responsive Polyester Films with Tunable Crosslink Density

Polyesters prepared from this monomer and aliphatic diacids (e.g., adipic acid) can be solution-cast into films. Subsequent acid vapor treatment selectively cleaves the dioxane rings, releasing benzaldehyde groups that undergo spontaneous aldol condensation or react with added diamines to form imine crosslinks. The 2–5× slower hydrolysis kinetics of the 5,5-dimethyl-1,3-dioxane group, relative to an unsubstituted dioxane acetal, provides a controllable crosslinking rate that can be tuned by adjusting acid concentration and exposure time [1].

Construction of Fullerene-Based Triple-Channel Charge-Transfer Cascades for Organic Photovoltaics

This benzenedimethanol-dioxane derivative has been employed as a building block to anchor fullerenes onto oligothiophene scaffolds via the hydroxymethyl groups, while the dioxane moiety serves as a solubilizing and orienting group . The precise molecular geometry enforced by the 5,5-dimethyl-1,3-dioxane ring contributes to ordered stacking in solid-state devices, and the higher TPSA (58.92 Ų) relative to simpler benzenedimethanol linkers aids in preventing unwanted fullerene aggregation during film processing . Procurement for this application demands high purity (≥95%) to ensure reproducible charge-transfer performance .

Design of Oxygen-Scavenging Polyester Barrier Materials for Food Packaging

Incorporation of this monomer into polyethylene terephthalate (PET)-type copolyesters introduces sterically bulky dioxane side groups that disrupt crystallinity, increasing amorphous phase fraction and oxygen permeability . When combined with an oxidation catalyst, the latent aldehyde (post-deprotection) can serve as an oxygen scavenger, consuming residual headspace oxygen. The 5,5-dimethyl substitution ensures the acetal survives PET melt-processing temperatures (~270–290°C) long enough to be incorporated, unlike less sterically hindered dioxane analogs that may prematurely degrade .

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